N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11(18)16-14-5-3-4-12(8-14)6-7-13-9-15-17(2)10-13/h3-5,8-10H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJHSAQTMMZFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide typically involves the reaction of an aryl-substituted pyrazole with appropriate reagents. One common method involves the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction of the intermediate with a pyrazole-containing ligand . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or dichloromethane, and the use of NMR spectroscopy to confirm the structure of the synthesized compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide include other pyrazole derivatives, such as:
- 1-Phenyl-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde
- 1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the ethynyl group and the acetamide moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
